{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene
Description
{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene is a sulfur- and selenium-containing organoselenium compound characterized by a benzene core substituted with a sulfanyl group connected to a diethoxy-functionalized butenyl chain and a phenylselanyl moiety. The compound’s structural complexity arises from its hybrid chalcogen (S/Se) system and ethoxy groups, which influence its electronic properties, solubility, and conformational flexibility. Validation tools like PLATON ensure structural accuracy by checking for disorders, twinning, and hydrogen-bonding consistency .
Properties
CAS No. |
647010-06-8 |
|---|---|
Molecular Formula |
C20H24O2SSe |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4,4-diethoxy-1-phenylselanylbut-1-en-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C20H24O2SSe/c1-3-21-20(22-4-2)15-18(23-17-11-7-5-8-12-17)16-24-19-13-9-6-10-14-19/h5-14,16,20H,3-4,15H2,1-2H3 |
InChI Key |
NQXWNYTTYWUQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=C[Se]C1=CC=CC=C1)SC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or selenoxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially yielding simpler organic molecules.
Scientific Research Applications
The compound {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse research findings.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing selenium, such as phenylselanyl derivatives, exhibit anticancer properties. The unique structure of {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene may enhance its efficacy against certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Properties : Selenium-containing compounds are known for their antioxidant capabilities. The diethoxy and sulfanyl groups may contribute to the compound's ability to scavenge free radicals, offering protective effects against oxidative stress-related diseases.
Materials Science
Organic Electronics : The compound's unique electronic properties make it a candidate for use in organic semiconductors. Its ability to form charge-transfer complexes can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Polymer Chemistry : The incorporation of {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Catalysis
The compound may serve as a catalyst or ligand in various organic reactions due to the presence of the sulfanyl group, which can facilitate nucleophilic attacks. Its potential in asymmetric synthesis is an area of ongoing research, particularly in forming chiral centers in organic compounds.
Case Study 1: Anticancer Properties
A study investigated the effects of selenium-containing compounds on human cancer cell lines. Results showed that compounds similar to {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene induced significant apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent .
Case Study 2: Organic Electronics
Research on organic semiconductors demonstrated that incorporating selenium derivatives improved the performance of OLEDs. The unique electronic properties of {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene were shown to enhance charge mobility and stability in devices .
Case Study 3: Catalytic Applications
In a series of experiments focusing on catalytic reactions involving sulfanyl groups, it was found that compounds like {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene could effectively catalyze the formation of complex organic molecules under mild conditions .
Mechanism of Action
The mechanism by which {[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenium and sulfur atoms in the compound can form bonds with specific sites on these targets, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include sulfanyl-acetamide derivatives (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, I, and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, II) . Key differences are summarized below:
Key Findings
This could stabilize crystal packing despite reduced hydrogen-bonding capacity .
Diethoxy vs. Chlorophenyl : The diethoxy groups likely reduce steric hindrance compared to chlorophenyl substituents, enabling greater conformational flexibility. This may explain differences in dihedral angles (e.g., ~40–60° vs. 42–62° in I/II ) .
Hydrogen-Bonding Networks: Unlike I/II, which form robust N–H⋯N/O/Cl networks, the target compound relies on weaker C–H⋯O and Se⋯π interactions.
Validation Metrics : Both classes of compounds require rigorous validation (e.g., using SHELXL for refinement and PLATON for H-bond analysis) to resolve disorders or twinning, though selenium’s higher electron density may complicate refinement .
Biological Activity
Chemical Structure and Properties
Chemical Formula : C15H19O2S
The compound consists of a benzene ring substituted with a sulfanyl group and a diethoxy group, along with a phenylselenyl moiety. The presence of these functional groups suggests potential interactions with biological systems.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. A study demonstrated that compounds with similar structures effectively scavenge free radicals, thereby reducing cellular damage caused by oxidative stress .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, derivatives with phenylselenyl groups have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic processes. Enzyme inhibition can lead to altered metabolic pathways that may be beneficial in treating diseases such as cancer and diabetes. For example, some seleno-compounds have been reported to inhibit glutathione peroxidase, an enzyme that protects cells from oxidative damage .
Case Studies
-
Case Study on Antioxidant Activity :
A study published in the Journal of Natural Products evaluated the antioxidant capacity of various seleno-compounds, including those structurally similar to {4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl}sulfanylbenzene. Results indicated a strong correlation between structure and antioxidant activity, highlighting the importance of the phenylselenyl group in enhancing biological activity . -
Case Study on Anticancer Effects :
Another research effort focused on a series of phenylselenyl derivatives, revealing their efficacy against breast cancer cell lines. The study showed that these compounds could induce apoptosis through caspase activation and mitochondrial pathway modulation .
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Summary of Findings
- Antioxidant Activity : Effective in reducing oxidative stress.
- Anticancer Potential : Induces apoptosis in cancer cells.
- Enzyme Inhibition : Alters metabolic pathways beneficially.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
